![molecular formula C7H6ClF3N2 B1485159 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine CAS No. 1824100-58-4](/img/structure/B1485159.png)
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine
Overview
Description
Scientific Research Applications
Antimicrobial Activity
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine: derivatives have been studied for their potential as antimicrobial agents. The modification of triazine derivatives, which share a similar pyrimidine core, has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds can be synthesized using microwave irradiation, which offers advantages in terms of time, yield, and purity .
Antimalarial Properties
The triazine derivatives, related to the pyrimidine structure, exhibit antimalarial activities. By replacing chloride ions in cyanuric chloride, researchers can create variants of 1,3,5-triazine derivatives that have been investigated for their antimalarial properties . This suggests that 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine could be a precursor or a structural inspiration for new antimalarial drugs.
Anti-cancer Research
Compounds with a pyrimidine base, such as 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine , are being explored for their anti-cancer activities. The ability to modify the pyrimidine ring provides a pathway to synthesize novel compounds that could act as potential chemotherapeutic agents .
Anti-viral Applications
The structural flexibility of pyrimidine derivatives allows for the development of anti-viral drugs. Research into 1,3,5-triazine derivatives, which are structurally related to pyrimidines, has shown that these compounds can have anti-viral activities . This opens up possibilities for 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine to be used in the synthesis of new anti-viral medications.
Agricultural Chemistry
In the field of agricultural chemistry, 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine could be used to develop herbicides for weed control. Research on similar compounds has led to the identification of effective management strategies for wild carrot control in no-tillage cropping systems . This indicates the potential for pyrimidine derivatives to be used in the formulation of herbicides.
properties
IUPAC Name |
4-chloro-6-(3,3,3-trifluoropropyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-3-5(12-4-13-6)1-2-7(9,10)11/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNCNYNJCBZQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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